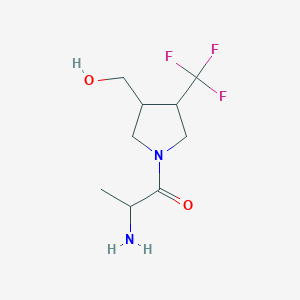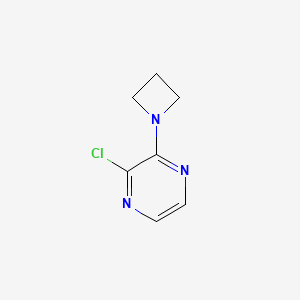
2-(Azetidin-1-yl)-3-chloropyrazine
Vue d'ensemble
Description
Azetidinones, also known as β-lactams, are a class of compounds that have a four-membered cyclic amide. They are known for a number of pharmacological activities, including antitubercular, anti-inflammatory, antitumor, anti-HIV, antiparkinsonian, and antidiabetic activities .
Synthesis Analysis
The first synthetic β-lactam was created by Hermann Staudinger in 1907 by reacting the Schiff base of aniline and benzaldehyde with [2+2] cycloaddition of diphenylketene .Molecular Structure Analysis
The electronic structures of the azetidine radical cation and the neutral azetidin-1-yl radical have been investigated by EPR spectroscopy and theoretical UHF, MP2 and SDCl calculations .Chemical Reactions Analysis
Azetidinone derivatives have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters.Physical And Chemical Properties Analysis
The physical and chemical properties of azetidinones can vary greatly depending on their specific structure and functional groups. For example, 2-(Azetidin-1-yl)ethanamine has a molecular weight of 100.16 g/mol and is a liquid at room temperature .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activities
Novel Bioactive Compounds Synthesis
A study by Ayyash and Habeeb (2019) detailed the synthesis of novel 2-azetidinones derived from pyrazine dicarboxylic acid, showcasing their antimicrobial properties. These compounds were synthesized via cycloaddition reactions, starting from pyrazine-2,3-dicarboxylic acid, and demonstrated excellent antibacterial and antifungal activities (Ayyash & Habeeb, 2019).
Azetidin-2-one and Pyrazoline Derivatives
Research by Shailesh et al. (2012) focused on synthesizing azetidin-2-one derivatives containing pyrazoline, which were characterized and evaluated for their antimicrobial activity. These compounds were found to possess significant antibacterial and antifungal effects, underscoring the potential of 2-(Azetidin-1-yl)-3-chloropyrazine derivatives in developing new antimicrobial agents (Shailesh, Pankaj, & Patel, 2012).
Anti-inflammatory and Analgesic Activities
Anti-Inflammatory Activity Exploration
A study by Sharma, Maheshwari, and Bindal (2013) synthesized new derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one and investigated their anti-inflammatory effects. Most compounds showed potent results, indicating the utility of these derivatives in developing anti-inflammatory agents (Sharma, Maheshwari, & Bindal, 2013).
Synthesis and Biological Evaluation of Benzothiazole Derivatives
Gilani et al. (2016) synthesized novel thiazolidin-4-ones and azetidin-2-ones derivatives incorporating benzothiazole, which were then evaluated for their antimicrobial properties. These compounds showed moderate to good activity against various bacterial and fungal strains, highlighting the versatility of azetidin-2-one derivatives in antimicrobial research (Gilani et al., 2016).
Azetidin-2-One Derivatives as Anticonvulsant Agents
- Anticonvulsant Activity Investigation: Research by Rajasekaran and Murugesan (2006) focused on synthesizing novel azetidinones to evaluate their antibacterial and anticonvulsant activities. Certain compounds exhibited good antibacterial activity and promising anticonvulsant effects, suggesting their potential in therapeutic applications (Rajasekaran & Murugesan, 2006).
Mécanisme D'action
Target of Action
Azetidines and pyrazines are classes of compounds that have been studied for their potential biological activities. For instance, azetidines have been found to exhibit a variety of biological activities . Pyrazines, on the other hand, are aromatic compounds that are often used as building blocks in medicinal chemistry .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. For azetidines, their mode of action can vary widely depending on their structure and the presence of other functional groups . Pyrazines can interact with various biological targets due to their aromatic nature .
Biochemical Pathways
Again, the specific biochemical pathways affected would depend on the compound’s target. Azetidines and pyrazines can potentially interact with a variety of biochemical pathways due to their versatile structures .
Pharmacokinetics
The pharmacokinetics of a compound refer to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. The pharmacokinetics of azetidines and pyrazines would depend on their specific structures and the presence of functional groups that can affect their solubility, stability, and permeability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For instance, some azetidines have been found to have antimicrobial activity, suggesting they could potentially inhibit the growth of certain bacteria .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, the stability of azetidines can be affected by the presence of water due to their susceptibility to hydrolysis .
Safety and Hazards
Propriétés
IUPAC Name |
2-(azetidin-1-yl)-3-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-7(10-3-2-9-6)11-4-1-5-11/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFLXXNILXNED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



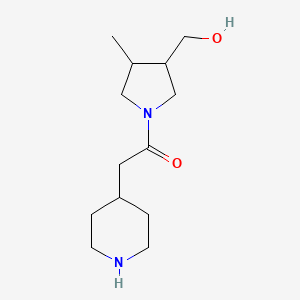

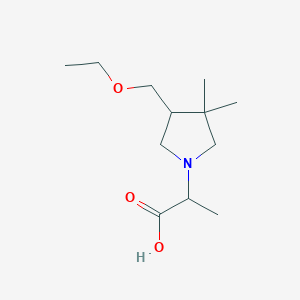

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1481329.png)
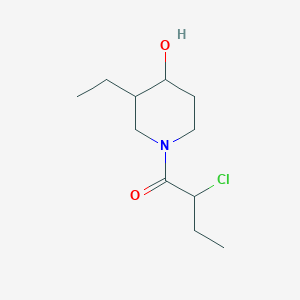

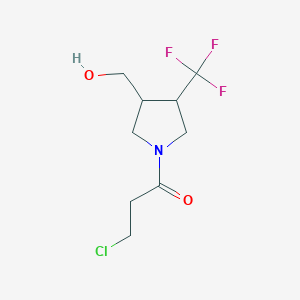


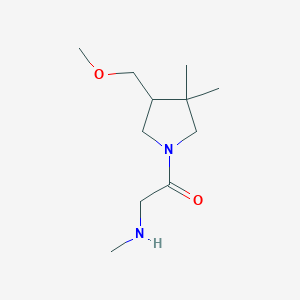
![7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1481341.png)
![2-chloro-1-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)propan-1-one](/img/structure/B1481342.png)
